molecular formula C8H13ClO2 B8384053 1-Chloro-4-carbomethoxy cyclohexane

1-Chloro-4-carbomethoxy cyclohexane

Cat. No. B8384053
M. Wt: 176.64 g/mol
InChI Key: GFNLBWRMYKRHGZ-UHFFFAOYSA-N
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Description

1-Chloro-4-carbomethoxy cyclohexane is a useful research compound. Its molecular formula is C8H13ClO2 and its molecular weight is 176.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloro-4-carbomethoxy cyclohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-4-carbomethoxy cyclohexane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Chloro-4-carbomethoxy cyclohexane

Molecular Formula

C8H13ClO2

Molecular Weight

176.64 g/mol

IUPAC Name

methyl 4-chlorocyclohexane-1-carboxylate

InChI

InChI=1S/C8H13ClO2/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7H,2-5H2,1H3

InChI Key

GFNLBWRMYKRHGZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(CC1)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 200 parts of anhydrous aluminum chloride in 2000 parts of methylene chloride was maintained under an atmosphere of nitroge while 129 parts of methyl acrylate was added over a period of about 0.5 hours. With the addition of the methyl acrylate, the temperature of the mixture rose exothermically to about 34° C. The mixture was cooled to about 22° C. and 132.8 parts of freshly prepared chloroprene was added slowly, with stirring over a period of about 1.5 hours. During the addition, the temperature rose slowly to reflux condition (about 40° C.). The reaction mixture was then maintained under a nitrogen atmosphere, with stirring, for about 16 hours at ambient conditions. The crude reaction product was then treated with 10% HCl, and washed with methylene chloride and distilled to yield an essentially pure mixture of 1-chloro-4-carbomethoxy cyclohexene (92%) and its isomer 1-chloro-5-carbomethoxy cyclohexene (8%).
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Synthesis routes and methods II

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